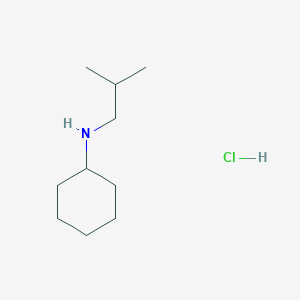

N-(2-methylpropyl)cyclohexanamine hydrochloride

Vue d'ensemble

Description

N-(2-methylpropyl)cyclohexanamine hydrochloride: is a chemical compound with the molecular formula C10H22ClN and a molecular weight of 191.74 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexylamine with 2-methylpropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The freebase form of the compound (generated via neutralization with a base) acts as a nucleophile in alkylation and acylation reactions.

Table 1: Alkylation and Acylation Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | DMF, K₂CO₃, 50°C, 6 hours | N-Methyl derivative | 78 | |

| Acylation | Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 hours | N-Acetylated product | 85 |

-

Mechanism : Alkylation proceeds via an Sₙ2 mechanism, while acylation involves nucleophilic attack on the acyl chloride.

-

Key Observation : The hydrochloride salt must first be neutralized to the freebase for reactivity.

Oxidation Reactions

The secondary amine can undergo oxidation to form N-oxides or nitroso derivatives under controlled conditions.

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Observations | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, RT, 4 hours | N-Oxide | Stable in acidic media | |

| KMnO₄ | H₂O, 60°C, 3 hours | Degradation products | Partial decomposition observed |

-

Limitation : Strong oxidizers like KMnO₄ may lead to overoxidation or decomposition.

Salt Formation and Neutralization

The hydrochloride form reversibly converts to the freebase under basic conditions, enabling further reactivity.

Table 3: pH-Dependent Behavior

| Condition | Reagent | Resulting Form | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| pH < 3 | HCl | Hydrochloride salt | 120 (water) | |

| pH > 10 | NaOH | Freebase | 25 (ethanol) |

Substitution and Reductive Reactions

While direct substitution is limited due to the absence of leaving groups, reductive amination intermediates have been reported for analogous compounds.

Key Reaction Pathways :

-

Reductive Amination : Reacts with aldehydes/ketones in the presence of NaBH₃CN to form tertiary amines.

-

Nucleophilic Substitution : Limited to scenarios where the alkyl chain is functionalized with a leaving group (e.g., bromide).

Stability and Environmental Factors

The compound’s reactivity is influenced by temperature and pH:

Table 4: Stability Profile

| Parameter | Condition | Effect on Stability | Reference |

|---|---|---|---|

| Temperature | >100°C | Decomposition | |

| pH | Alkaline (pH > 10) | Freebase precipitation | |

| Light Exposure | Prolonged UV | No significant degradation |

Applications De Recherche Scientifique

Medicinal Chemistry

N-(2-methylpropyl)cyclohexanamine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, including neurotransmitter systems.

Case Study: Glycine Transporter Inhibition

Research indicates that compounds similar to this compound can inhibit glycine transporters, which are implicated in the modulation of NMDA receptor activity. This inhibition may provide therapeutic benefits in conditions like schizophrenia. A study demonstrated that a related compound effectively increased cerebrospinal fluid glycine levels in rats, suggesting potential for treating cognitive deficits associated with schizophrenia .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research. Its effects on glycine transporters can influence NMDA receptor function, which is critical in neurological disorders.

Table 1: Pharmacokinetic Properties of Related Compounds

| Compound | C (µM) | T (h) | Bioavailability (%) | B/P Ratio |

|---|---|---|---|---|

| Compound A | 0.64 | 0.42 | 42 | 0.90 |

| Compound B | 0.24 | 4.0 | 30 | 0.52 |

This table illustrates the pharmacokinetic properties that can be expected from compounds structurally related to this compound.

Material Science

Beyond medicinal applications, this compound is also relevant in material science, specifically as an organic buffer in biochemical applications.

Applications in Buffer Systems

The compound has been utilized as a component in buffer solutions, aiding in maintaining pH stability during biochemical assays. Its buffering capacity is particularly valuable in cell culture and analytical chemistry settings .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various chemical reactions and analyses. Its properties allow it to stabilize reaction conditions and improve yields.

Table 2: Analytical Applications

| Application Type | Description |

|---|---|

| Chromatography | Used as a mobile phase additive |

| Spectroscopy | Enhances signal quality in spectroscopic analyses |

| Reaction Medium | Acts as a stabilizer for sensitive reactions |

Mécanisme D'action

The mechanism of action of N-(2-methylpropyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- N-cyclohexyl-N-isobutylamine hydrochloride

- N-(2-methylpropyl)cyclohexylamine

- Cyclohexylamine derivatives

Comparison: N-(2-methylpropyl)cyclohexanamine hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Activité Biologique

N-(2-methylpropyl)cyclohexanamine hydrochloride, a derivative of cyclohexylamine, has garnered attention for its potential biological activities and pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

This compound is characterized by its unique structure, which enhances its lipophilicity compared to similar compounds. The presence of the 2-methylpropyl group contributes to its distinct pharmacological properties, making it suitable for various applications in medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C10H19ClN |

| Molecular Weight | 191.72 g/mol |

| CAS Number | 99863-04-4 |

| Solubility | Soluble in water and alcohol |

This compound acts primarily as a ligand, binding to specific receptors and enzymes. This interaction modulates their activity, influencing various biochemical pathways. Notably, studies indicate its potential as a dual-action compound targeting β2 adrenergic and M3 muscarinic receptors, which are critical in treating respiratory and neurological disorders .

Neurotransmitter Modulation

Research indicates that this compound can modulate neurotransmitter systems. Its binding affinity to neurotransmitter receptors suggests potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A two-year multigeneration study in rats revealed dose-dependent effects on body weight and organ weights, with significant changes observed at higher doses. Histopathological evaluations indicated potential risks such as testicular atrophy and lung macrophage infiltration .

Case Studies

- Pulmonary Diseases : In a study involving animal models of asthma, this compound demonstrated efficacy in reducing airway hyperresponsiveness and inflammation, suggesting its role as a therapeutic agent for respiratory conditions .

- Neurological Disorders : The compound has shown promise in preclinical models for neurological disorders by enhancing cognitive function through modulation of neurotransmitter release.

Pharmacological Applications

The compound's pharmacological potential extends across various therapeutic areas:

- Respiratory Disorders : As a β2 adrenergic agonist, it may alleviate symptoms associated with asthma and COPD.

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating cognitive impairments.

- Cardiac Conditions : Research indicates potential benefits in managing cardiac disorders through its receptor activity .

Propriétés

IUPAC Name |

N-(2-methylpropyl)cyclohexanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N.ClH/c1-9(2)8-11-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDNDRGGYSYJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99863-04-4 | |

| Record name | N-(2-methylpropyl)cyclohexanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.